Cas no 64603-67-4 (5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole)

5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole
- 1,3-Benzodioxole,5-bromo-6-(chloromethyl)-
- 5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE
- 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole
-
- MDL: MFCD06368742
- インチ: InChI=1S/C8H6BrClO2/c9-6-2-8-7(11-4-12-8)1-5(6)3-10/h1-2H,3-4H2
- InChIKey: UOZXZWOFQWKKEZ-UHFFFAOYSA-N
- ほほえんだ: C1=C(CCl)C(=CC2=C1OCO2)Br
計算された属性
- せいみつぶんしりょう: 247.92398
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
じっけんとくせい
- PSA: 18.46
5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11529-0.25g |
5-bromo-6-(chloromethyl)-1,3-dioxaindane |
64603-67-4 | 95% | 0.25g |
$385.0 | 2023-07-06 | |
Chemenu | CM123449-1g |
5-bromo-6-(chloromethyl)benzo[d][1,3]dioxole |
64603-67-4 | 95% | 1g |
$*** | 2023-05-29 | |
1PlusChem | 1P006TMB-100mg |
5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE |
64603-67-4 | 95% | 100mg |
$335.00 | 2025-03-21 | |
1PlusChem | 1P006TMB-250mg |
5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE |
64603-67-4 | 95% | 250mg |
$463.00 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1599934-10g |
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole |
64603-67-4 | 98% | 10g |
¥19264.00 | 2024-05-05 | |
Ambeed | A108828-10g |
5-Bromo-6-(chloromethyl)benzo[d][1,3]dioxole |
64603-67-4 | 95+% | 10g |
$2660.0 | 2024-04-18 | |
A2B Chem LLC | AD17523-2.5g |
5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE |
64603-67-4 | 95% | 2.5g |
$1759.00 | 2024-04-19 | |
1PlusChem | 1P006TMB-1g |
5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE |
64603-67-4 | 95% | 1g |
$901.00 | 2025-02-21 | |
A2B Chem LLC | AD17523-50mg |
5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE |
64603-67-4 | 95% | 50mg |
$227.00 | 2024-04-19 | |
Aaron | AR006TUN-100mg |
5-BROMO-6-(CHLOROMETHYL)-1,3-BENZODIOXOLE |
64603-67-4 | 95% | 100mg |
$397.00 | 2025-03-20 |
5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole 関連文献
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
10. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxoleに関する追加情報
Introduction to 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole (CAS No. 64603-67-4)
5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole, a compound with the chemical formula C₇H₅BrClO₂, is a significant molecule in the field of pharmaceutical and chemical research. This compound belongs to the benzodioxole class, which is known for its diverse biological activities and potential applications in medicinal chemistry. The presence of both bromo and chloromethyl substituents on the benzodioxole core makes it a versatile intermediate for synthesizing more complex molecules. In recent years, this compound has garnered attention due to its role in the development of novel therapeutic agents.
The CAS number 64603-67-4 uniquely identifies this compound and serves as a key reference in scientific literature and databases. Its molecular structure, characterized by a bromine atom at the 5-position and a chloromethyl group at the 6-position of the benzodioxole ring, provides a rich scaffold for further functionalization. This structural feature allows researchers to explore various chemical transformations, making it a valuable building block in synthetic organic chemistry.
One of the most compelling aspects of 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole is its potential in drug discovery. The benzodioxole moiety is known to exhibit pharmacological properties such as antimicrobial, anti-inflammatory, and antitumor activities. The bromo and chloromethyl substituents enhance its reactivity, enabling the introduction of additional functional groups that can modulate its biological effects. This flexibility has made it a focal point in the design of targeted therapies.
Recent studies have highlighted the importance of benzodioxole derivatives in addressing various diseases. For instance, modifications of the benzodioxole core have led to the discovery of compounds with enhanced efficacy against certain types of cancer. The 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole derivative has been investigated for its ability to inhibit specific enzymes involved in tumor growth. Preliminary findings suggest that it may disrupt key signaling pathways that are crucial for cancer cell proliferation.
In addition to its applications in oncology, this compound has shown promise in other therapeutic areas. Researchers have explored its potential as an antimicrobial agent, leveraging its structural features to interfere with bacterial cell wall synthesis. The chloromethyl group, in particular, has been found to be critical for binding to bacterial targets, leading to reduced pathogenicity.
The synthesis of 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole involves multi-step organic reactions that require careful optimization. The introduction of bromine and chloromethyl groups at specific positions on the benzodioxole ring demands precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.
Given its significance in pharmaceutical research, the demand for high-quality 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole has increased exponentially. Manufacturers specializing in fine chemicals have developed robust production processes to meet this demand while adhering to stringent quality control measures. These processes ensure that researchers receive compounds with consistent purity and performance characteristics.
The role of computational chemistry in studying this compound cannot be overstated. Molecular modeling techniques have been used to predict the binding affinity of 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole to various biological targets. These simulations help researchers design more effective derivatives by identifying key interaction points between the compound and its intended targets.
Future research directions may focus on expanding the structural diversity of benzodioxole derivatives by incorporating additional functional groups or exploring different substitution patterns. The bromo and chloromethyl groups provide a solid foundation for such explorations, offering numerous possibilities for further chemical modifications.
In conclusion, 5-Bromo-6-(chloromethyl)-2H-1,3-benzodioxole (CAS No. 64603-67-4) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features make it an ideal candidate for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and development.
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